2-Bromo-3-chloro-4-(difluoromethyl)pyridine
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Overview
Description
2-Bromo-3-chloro-4-(difluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3BrClF2N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-(difluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-4-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-3-chloro-4-(difluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-4-(difluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-4-(difluoromethyl)pyridine
- 4-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-chloro-3-(difluoromethyl)pyridine
Uniqueness
2-Bromo-3-chloro-4-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of bromine, chlorine, and difluoromethyl groups imparts distinct chemical and physical properties, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C6H3BrClF2N |
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Molecular Weight |
242.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H |
InChI Key |
WUYJCGPUWZAFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Cl)Br |
Origin of Product |
United States |
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